3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is a chemical compound with the molecular formula C19H18N4O2. It is also known as DMQX or Ro 25-6981 and is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The compound has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and chronic pain.
Mecanismo De Acción
The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. The receptor is composed of several subunits, including GluN1, GluN2A, GluN2B, GluN2C, and GluN2D. DMQX selectively blocks the GluN2B subunit, which is involved in the development and maintenance of chronic pain and epilepsy.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the severity of seizures in animal models of epilepsy, and to reduce the amount of damage caused by stroke in animal models. DMQX has also been shown to reduce the development of chronic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has a number of advantages and limitations for use in lab experiments. The compound is highly selective for the GluN2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in neurological disorders. However, the compound is not selective for other subunits of the NMDA receptor, which limits its use in studying the overall function of the receptor.
Direcciones Futuras
There are a number of future directions for research on DMQX. One area of interest is the development of more selective NMDA receptor antagonists that target specific subunits of the receptor. Another area of interest is the development of new treatments for neurological disorders such as epilepsy, stroke, and chronic pain that are based on the selective blocking of specific subunits of the NMDA receptor.
Métodos De Síntesis
The synthesis of DMQX involves the reaction of 3,4-dimethoxybenzaldehyde with 2-quinoxalinylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product in high purity and yield.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and chronic pain. The compound has been shown to selectively block the NMDA receptor subtype GluN2B, which is involved in the development and maintenance of chronic pain and epilepsy.
Propiedades
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-18(21-15-7-5-4-6-14(15)20-12)22-19-11-13-8-9-16(23-2)17(10-13)24-3/h4-11H,1-3H3,(H,21,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJABYSABBXADAI-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.